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Compound of Interest

Compound Name: Sodium triethylborohydride

Cat. No.: B107655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium triethylborohydride (NaBEt₃H), often referred to as "Super-Hydride®," is a powerful

and highly stereoselective nucleophilic reducing agent. Its significant steric bulk and the

electron-donating nature of its three ethyl groups make it a more potent hydride donor than less

substituted borohydrides like sodium borohydride (NaBH₄). These characteristics allow for the

efficient reduction of a wide range of carbonyl compounds, including sterically hindered

ketones, and often provide a high degree of diastereoselectivity. This makes it a valuable tool in

complex organic synthesis, particularly in the development of pharmaceutical intermediates

where precise stereochemical control is paramount.

Mechanism of Ketone Reduction
The reduction of a ketone by sodium triethylborohydride proceeds via a nucleophilic addition

of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The mechanism is influenced by the

steric hindrance of both the ketone substrate and the bulky triethylborohydride reagent.

The generally accepted mechanism involves the following steps:

Coordination: The sodium cation (Na⁺) may coordinate with the carbonyl oxygen, polarizing

the C=O bond and increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: The triethylborohydride anion ([BEt₃H]⁻) delivers a hydride ion to the

carbonyl carbon. Due to the steric bulk of the three ethyl groups, the hydride transfer occurs

from the less sterically hindered face of the ketone. This step is the rate-determining step of

the reaction.

Transition State: The reaction proceeds through a chair-like or boat-like four-membered

transition state involving the boron, the hydride, the carbonyl carbon, and the carbonyl

oxygen. The geometry of this transition state is heavily influenced by steric interactions

between the ethyl groups of the reducing agent and the substituents on the ketone.

Alkoxyboronate Formation: The initial nucleophilic attack results in the formation of a sodium

alkoxytriethylboronate intermediate.

Workup: The reaction is quenched with a protic solvent, typically water or an alcohol, to

protonate the resulting alkoxide and liberate the secondary alcohol product.

The high stereoselectivity observed with sodium triethylborohydride is a direct consequence

of the steric repulsion between the bulky triethylborohydride and the substituents on the

ketone, forcing the hydride to attack from the most accessible trajectory.

Visualizing the Mechanism and Workflow
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Step 1: Nucleophilic Attack

Step 2: Workup

R-C(=O)-R'

R-CH(O⁻Na⁺)-R' + BEt₃

Hydride Transfer

Na⁺[HBEt₃]⁻

R-CH(OH)-R'

Protonation

H₂O or ROH
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Dissolve Ketone in Anhydrous Solvent (e.g., THF) under Inert Atmosphere (N₂ or Ar)

Cool Reaction Mixture to Low Temperature (e.g., -78 °C)

Slowly Add Sodium Triethylborohydride Solution

Stir at Low Temperature for Specified Time

Monitor Reaction Progress by TLC or GC

Carefully Quench with Protic Solvent (e.g., Methanol) at Low Temperature

Warm to Room Temperature

Aqueous Workup (e.g., add water and extract with an organic solvent)

Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄)

Concentrate in vacuo

Purify by Column Chromatography or Recrystallization

Characterize Product (NMR, IR, etc.)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b107655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The stereoselectivity of ketone reduction with sodium triethylborohydride is highly dependent

on the structure of the ketone. Below is a summary of representative data.

Ketone
Substrate

Product
(Major
Diastereom
er)

Solvent
Temperatur
e (°C)

Diastereom
eric Ratio
(axial:equat
orial or
other)

Yield (%)

4-tert-

Butylcyclohex

anone

cis-4-tert-

Butylcyclohex

anol

THF 0 >99:1 98

2-

Methylcycloh

exanone

cis-2-

Methylcycloh

exanol

THF 0 99:1 95

Camphor
exo-

Isoborneol
THF 25 >99:1 90

Norcamphor
endo-

Norborneol
Diethyl Ether 25 99:1 92

Experimental Protocols
Safety Precautions: Sodium triethylborohydride is a pyrophoric material that reacts violently

with water and protic solvents. It is also corrosive and can cause severe burns. All

manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-

ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-

retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

General Protocol for the Reduction of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.

Materials:
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Ketone

Anhydrous tetrahydrofuran (THF)

Sodium triethylborohydride (1.0 M solution in THF)

Methanol

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Septa

Syringes and needles

Low-temperature bath (e.g., dry ice/acetone)

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir

bar and a septum, add the ketone (1.0 eq). Dissolve the ketone in anhydrous THF

(concentration typically 0.1-0.5 M).

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Addition of Reducing Agent: Slowly add the sodium triethylborohydride solution (typically

1.1-1.5 eq) to the stirred solution of the ketone via syringe. The addition should be done

dropwise to maintain the low temperature and control the reaction rate.
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Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be

monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically

quenching a small aliquot of the reaction mixture.

Quenching: Once the reaction is complete (typically within 1-3 hours), carefully quench the

reaction by the slow, dropwise addition of methanol at -78 °C. This will react with any excess

sodium triethylborohydride. A gas evolution (hydrogen) will be observed.

Warming and Workup: Allow the reaction mixture to warm to room temperature. Add

saturated aqueous NH₄Cl solution and stir for 15-30 minutes.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by flash column chromatography on silica gel

or by recrystallization to afford the pure alcohol.

Conclusion
Sodium triethylborohydride is a powerful and highly stereoselective reducing agent for the

conversion of ketones to secondary alcohols. Its significant steric bulk dictates the direction of

hydride attack, leading to high diastereoselectivity, particularly with cyclic and sterically

hindered ketones. The provided protocols and data serve as a valuable resource for

researchers in organic synthesis and drug development, enabling the controlled and efficient

synthesis of chiral alcohols. Due to its hazardous nature, strict adherence to safety protocols is

essential when handling this reagent.

To cite this document: BenchChem. [Application Notes and Protocols for Ketone Reduction
by Sodium Triethylborohydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107655#mechanism-of-ketone-reduction-by-sodium-
triethylborohydride]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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